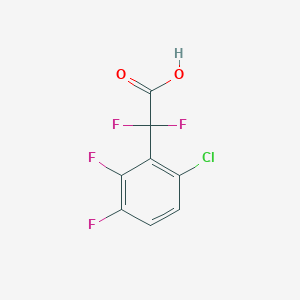
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject for studies in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-4-isobutoxybenzene and trifluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The trifluoroacetyl chloride is added dropwise to a solution of 3,5-difluoro-4-isobutoxybenzene in dichloromethane, followed by the addition of the Lewis acid catalyst. The reaction mixture is stirred at low temperature (0-5°C) for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain the desired compound.
化学反应分析
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acid or base to yield the corresponding phenol and trifluoroacetic acid.
科学研究应用
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their unique pharmacokinetic properties. This compound may serve as a lead compound for the development of new therapeutics.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
1-(3,5-Difluoro-4-isobutoxyphenyl)-2,2,2-trifluoroethanone can be compared with other fluorinated compounds, such as:
1-(3,5-Difluoro-4-isobutoxyphenyl)ethanol: This compound is structurally similar but contains an alcohol group instead of a ketone group, leading to different reactivity and applications.
(3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane:
属性
分子式 |
C12H11F5O2 |
|---|---|
分子量 |
282.21 g/mol |
IUPAC 名称 |
1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(13)3-7(4-9(10)14)11(18)12(15,16)17/h3-4,6H,5H2,1-2H3 |
InChI 键 |
BRBWYSKSZSHRAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)

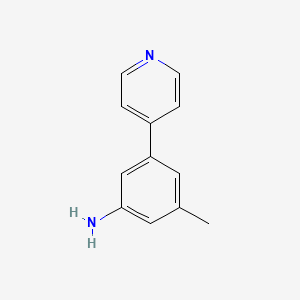

![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)
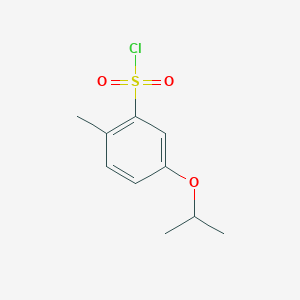
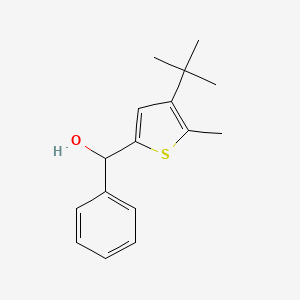
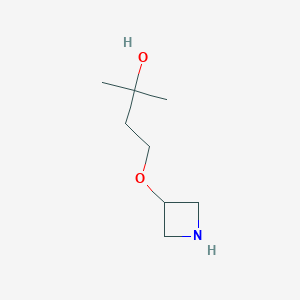
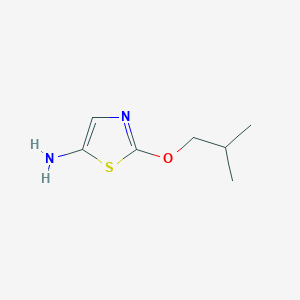

![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
![3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13083146.png)
